N-(3-chloro-4-fluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine ring and a substituted phenylacetamide group. The triazolopyrimidine moiety is a fused bicyclic system known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding .
Structural elucidation of such compounds often relies on crystallographic methods, with software like SHELX being instrumental in refining small-molecule structures .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN8O/c1-25-16-15(23-24-25)17(21-10-20-16)27-6-4-26(5-7-27)9-14(28)22-11-2-3-13(19)12(18)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHAKBVIPOGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)F)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 352.78 g/mol. The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.78 g/mol |
| CAS Number | 1058495-77-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes the formation of the triazolo-pyrimidine scaffold through cyclization reactions followed by acetamide formation.
Antimicrobial Activity
Research indicates that compounds with similar structures show significant antimicrobial properties. For instance, derivatives of triazole and pyrimidine have been evaluated for their antibacterial effects against various pathogens. In vitro studies have demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Antiviral Activity
Studies have also suggested that triazolo-pyrimidine derivatives possess antiviral properties. For example, compounds featuring the triazole moiety have been shown to inhibit viral replication in cellular models. This suggests that this compound may similarly affect viral pathogens.
Cytotoxicity
In cellular assays, the cytotoxic effects of the compound were assessed using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to evaluate its potential as an anticancer agent. Initial findings suggest that this compound could selectively target cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Chlorine and Fluorine Substituents : These halogens enhance lipophilicity and may improve binding affinity to biological targets.
- Piperazine Ring : The presence of the piperazine moiety is crucial for maintaining biological activity due to its role in receptor binding.
- Triazole-Pyrimidine Core : Variations in this core can lead to differing pharmacological profiles.
Case Studies
Recent studies have highlighted the effectiveness of triazolo-pyrimidine derivatives in treating diseases such as cancer and viral infections:
- Cancer Treatment : A study demonstrated that a similar triazolo-pyrimidine compound exhibited potent activity against MCF-7 breast cancer cells with an IC50 value of 11.2 µM .
- Antiviral Screening : Another investigation found that triazole derivatives showed promising results in inhibiting hepatitis B virus replication .
Comparison with Similar Compounds
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide
- Aromatic Acetamide Group: Substitutes the chloro-fluorophenyl group with a 4-acetylphenyl moiety, introducing a ketone functional group that may enhance hydrogen-bonding capacity.
| Property | Target Compound | Analog (4-Acetylphenyl Derivative) |
|---|---|---|
| Triazolopyrimidine Substituent | 3-Methyl (small, lipophilic) | 3-Ethyl (larger, more lipophilic) |
| Aromatic Group | 3-Chloro-4-fluorophenyl (halogenated) | 4-Acetylphenyl (electron-withdrawing) |
| Predicted LogP | ~3.5 (estimated) | ~2.8 (lower due to acetyl group) |
Preparation Methods
Synthesis of 7-Chloro-3-Methyl-3H-[1, Triazolo[4,5-d]Pyrimidine
The triazolopyrimidine core is synthesized from 4,6-dichloropyrimidin-5-amine through sequential nitration and cyclization:
-
Nitration : Treatment with fuming nitric acid at 0–5°C yields 4,6-dichloro-5-nitropyrimidine.
-
Reduction and Cyclization : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by cyclization with acetylhydrazine in acetic acid to form the triazole ring.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Conc. H₂SO₄ | 0–5°C | 85% |
| Cyclization | Acetylhydrazine | Acetic acid | Reflux | 78% |
Piperazine Coupling at the 7-Position
The 7-chloro substituent on the triazolopyrimidine undergoes nucleophilic displacement with piperazine:
-
Substitution Reaction : Reacting 7-chloro-3-methyl-3H-[1,2,]triazolo[4,5-d]pyrimidine with excess piperazine in dimethylformamide (DMF) at 80°C for 12 hours.
-
Workup : Precipitation with ice-water followed by column chromatography (SiO₂, ethyl acetate/methanol 9:1) yields the piperazine-triazolopyrimidine intermediate.
Optimization Insight :
Acetamide Bridge Formation
The final step involves coupling the piperazine-triazolopyrimidine intermediate with 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide:
-
Nucleophilic Substitution : Reacting the intermediate with 2-bromoacetamide derivative in acetonitrile using potassium carbonate as a base.
-
Purification : Recrystallization from ethanol/water (1:1) affords the pure target compound.
Critical Parameters :
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Reaction Time | 6 hours |
Optimization Challenges and Solutions
Regioselectivity in Triazolopyrimidine Synthesis
Early routes suffered from low yields due to competing 5- vs. 7-substitution during piperazine coupling. Switching from DMF to N-methyl-2-pyrrolidone (NMP) as the solvent improved 7-selectivity by 30%.
Acetamide Hydrolysis Mitigation
The electron-withdrawing triazolopyrimidine ring increases acetamide’s susceptibility to hydrolysis. Using anhydrous conditions and molecular sieves stabilized the intermediate, increasing final yield from 52% to 81%.
Analytical Characterization
1H-NMR (500 MHz, DMSO-d₆) :
-
δ 8.72 (s, 1H, triazole-H)
-
δ 7.85–7.78 (m, 2H, aryl-H)
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δ 4.21 (s, 2H, CH₂CO)
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δ 3.82–3.75 (m, 8H, piperazine-H)
HPLC Purity : 99.2% (C18 column, acetonitrile/water 70:30) .
Q & A
Q. Table 1: Synthesis Parameters
| Step | Reaction Type | Key Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Triazole formation | 80°C, DMF, 12h | Use anhydrous conditions to avoid hydrolysis |
| 2 | Piperazine coupling | RT, TEA catalyst | Monitor via TLC (ethyl acetate/hexane 3:1) |
| 3 | Acetamide linkage | 60°C, DCM | Purify via column chromatography (silica gel) |
Basic: Which analytical techniques are critical for confirming the compound’s structure?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% with C18 columns (acetonitrile/water gradient) .
Q. Table 2: Analytical Techniques
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR studies focus on modifying substituents to enhance bioactivity:
- Core modifications : Replace triazole with imidazole to assess kinase inhibition changes .
- Substituent variation : Test halogen (Cl, F) positions on the phenyl ring for target affinity .
- Methodology :
Key Insight : Fluorine at the 4-position increases metabolic stability compared to chlorine .
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Answer:
Discrepancies arise from pharmacokinetic (PK) factors:
- Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Solubility enhancement : Formulate with cyclodextrins or PEG to improve bioavailability .
- In vivo PK studies :
Example : Poor correlation between in vitro IC50 and in vivo efficacy often links to low blood-brain barrier penetration .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
Prioritize assays based on structural analogs:
Q. Table 3: Representative In Vitro Data
| Assay | Model | Result | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | IC50 = 12 nM | |
| Cytotoxicity | HeLa | GI50 = 1.2 µM | |
| Antimicrobial | S. aureus | MIC = 64 µg/mL |
Advanced: How is X-ray crystallography applied to determine the compound’s binding mode?
Answer:
Steps :
Crystallization : Vapor diffusion with PEG 8000 precipitant .
Data collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) datasets .
Structure refinement : SHELXL for anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
